

The Role of AAA-ATPase p97/VCP in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AAA-10

Cat. No.: B12412625

[Get Quote](#)

Executive Summary

The AAA-ATPase p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant chaperone protein critical for cellular homeostasis.^[1] Operating as a molecular segregase, p97 utilizes the energy from ATP hydrolysis to remodel, unfold, and extract ubiquitinylated proteins from various cellular compartments, including membranes, chromatin, and large protein complexes.^[1] This activity places p97 at the nexus of several critical cellular processes, most notably the ubiquitin-proteasome system (UPS) and autophagy, making it a key regulator of protein quality control. Its extensive involvement in diverse signaling pathways—ranging from stress responses and apoptosis to cell proliferation and inflammation—has identified p97 as a significant therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders.^[2] This technical guide provides an in-depth exploration of the multifaceted roles of p97/VCP in core cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Function and Mechanism of Action

p97/VCP belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily. It assembles into a barrel-shaped hexameric ring, with each monomer containing two distinct ATPase domains, D1 and D2, and an N-terminal domain that recruits a wide array of cofactor proteins.^[3] This modular structure allows p97 to engage with a multitude of cellular pathways. The D2 domain is responsible for the majority of ATP hydrolysis, which fuels the mechanical work of the complex, while the D1 domain contributes to regulation and is also capable of ATP hydrolysis.^{[3][4]} The N-terminal domain acts as a crucial interaction hub, binding to over 30

different cofactors that confer substrate specificity and direct the p97 complex to its various cellular destinations and functions.[\[5\]](#)

Quantitative Data on p97/VCP Activity and Inhibition

The function of p97/VCP is tightly regulated and can be modulated by small molecule inhibitors. These inhibitors are invaluable tools for studying p97's cellular roles and represent promising therapeutic agents.

Table 1: In Vitro ATPase Activity of p97/VCP Variants

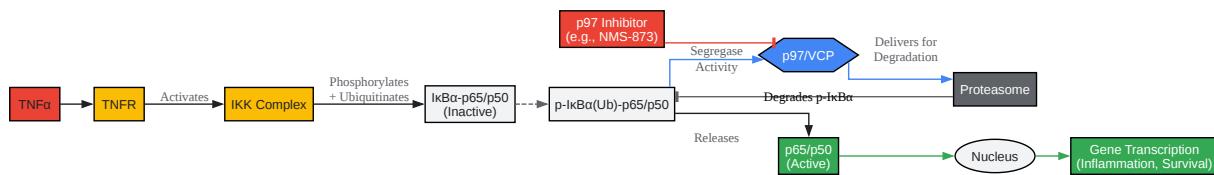
p97/VCP Variant	Specific ATPase Activity (nmol Pi / min / nmol hexamer)	Fold Change vs. WT	Reference
Wild-Type (WT)	~0.52	1.0	[4]
E470D Mutant	~1.77	3.4	[6]
E470K Mutant	~2.96	5.8	[6]

Data highlights that specific mutations in the D1-D2 linker region can significantly enhance the intrinsic ATPase activity of the p97/VCP complex.

Table 2: IC₅₀ Values of Common p97/VCP Inhibitors

Inhibitor	Type	Target Domain(s)	IC ₅₀ (in vitro)	Cell Line Example (Anti-proliferative IC ₅₀)	Reference
DBeQ	ATP-competitive	D1 and D2	~1 μM	HCT116 (~5 μM)	[7]
NMS-873	Allosteric	D1/D2 Linker	~24-30 nM	HCT116 (380 nM)	[8][9]
CB-5083	ATP-competitive	D2	~10-100 nM	HCT116 (200-400 nM)	[7][8]
ML240	ATP-competitive	D2	~100 nM	Colon Cancer Lines (synergizes with MG132)	[7]
PPA	Covalent	D2 (Cys522)	0.6 μM	HCT116 (2.7 μM)	[7][10]

These values demonstrate the range of potencies and mechanisms of action for different classes of p97/VCP inhibitors, which are essential for designing targeted experiments and therapeutic strategies.

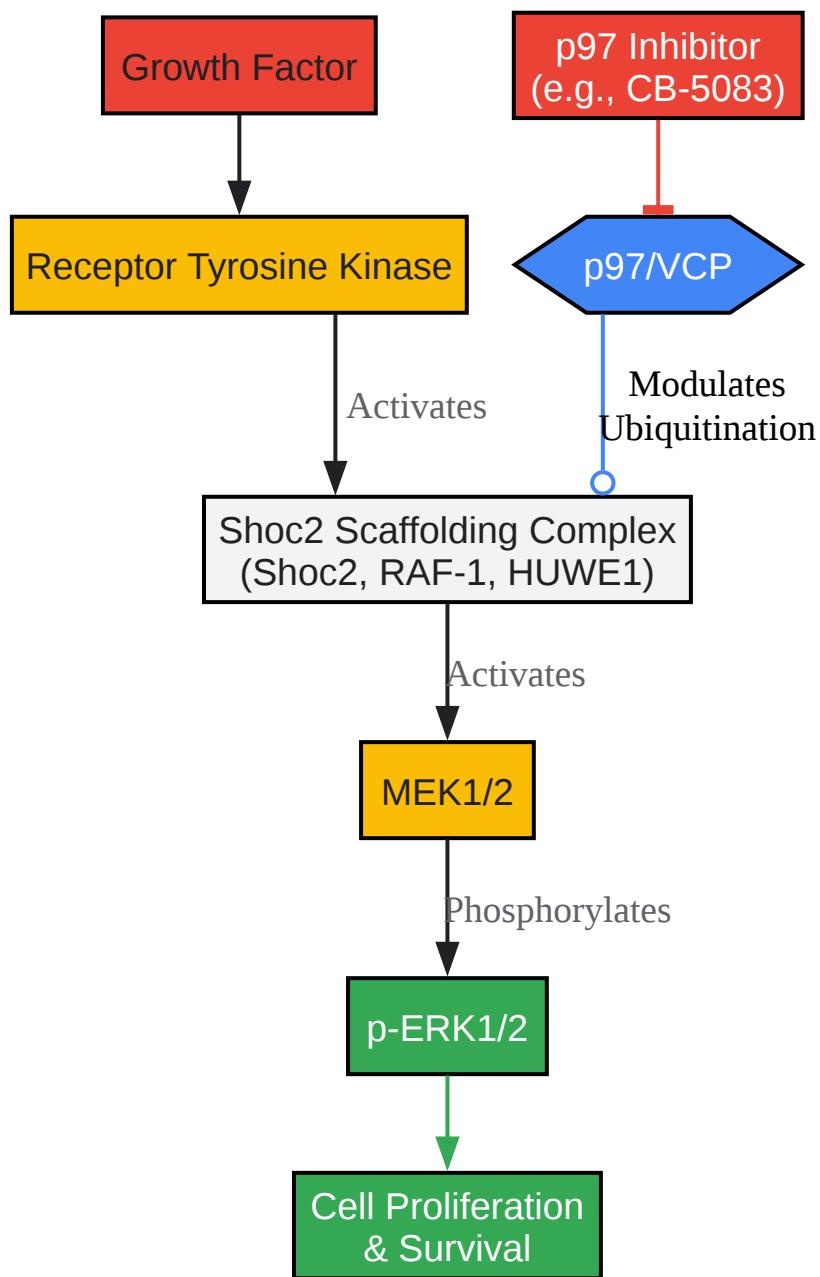

Role in Key Cellular Signaling Pathways

p97/VCP's function as a protein segregase integrates it into multiple signaling cascades, often by controlling the degradation rate of key regulatory proteins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, cell survival, and proliferation. Its activation is tightly controlled by the inhibitor of κB, IκBα. Upon stimulation (e.g., by TNFα), IκBα is phosphorylated and ubiquitinated, targeting it for proteasomal degradation. This releases the NF-κB complex (typically p65/p50) to translocate to the nucleus and activate target gene transcription.

p97/VCP is essential for the timely and efficient degradation of phosphorylated and ubiquitinated I κ B α .^{[11][12]} Inhibition of p97/VCP leads to the accumulation of ubiquitinated I κ B α , thereby preventing the release and nuclear translocation of NF- κ B.^{[11][13]} This suppresses the activation of the NF- κ B pathway. In multiple myeloma cells, inhibition of p97 with the compound VCP20 was shown to inactivate the NF- κ B pathway by preventing the degradation of I κ B α .^{[6][14]}



[Click to download full resolution via product page](#)

p97/VCP role in canonical NF- κ B activation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation, differentiation, and survival. p97/VCP has been identified as a critical component in controlling signals transmitted via the Shoc2-ERK1/2 signaling axis.^{[15][16]} The ATPase activity of p97 modulates the ubiquitination of the Shoc2 scaffold protein and the RAF-1 kinase.^[15] Disruption of p97's ATPase activity, for instance with the inhibitor CB-5083, leads to increased ubiquitination of Shoc2 and RAF-1, resulting in altered and often elevated phosphorylation of ERK1/2.^{[15][17]} This suggests p97 acts as a key regulator, ensuring proper signal amplitude and duration within the MAPK cascade.

[Click to download full resolution via product page](#)

p97/VCP modulates the MAPK/ERK signaling cascade.

ER Stress, Apoptosis, and Autophagy

p97/VCP plays a central role in maintaining endoplasmic reticulum (ER) homeostasis through its function in ER-associated degradation (ERAD). By extracting misfolded proteins from the ER for proteasomal degradation, p97 helps alleviate ER stress.^{[14][18]} Inhibition or depletion of p97 leads to the accumulation of ubiquitinated proteins, triggering the Unfolded Protein

Response (UPR) and inducing significant ER stress.[\[19\]](#) Prolonged or excessive ER stress ultimately culminates in apoptosis. Studies have shown that knockdown of p97/VCP by siRNA can induce apoptosis in various cancer cell lines.[\[19\]](#)[\[20\]](#)

Furthermore, p97/VCP is a key regulator at the intersection of the UPS and autophagy.[\[21\]](#) It is required for both the initiation of autophagy and the maturation of autophagosomes.[\[21\]](#)[\[22\]](#) p97 stabilizes Beclin-1, a key component of the autophagy initiation complex, and promotes its assembly.[\[20\]](#)[\[23\]](#) It is also involved in the fusion of autophagosomes with lysosomes. Consequently, loss of p97 function impairs autophagic flux, leading to an accumulation of autophagosomes and autophagy substrates like p62.[\[15\]](#)[\[21\]](#)

Table 3: Quantitative Effects of p97/VCP Depletion on Cellular Processes

Cell Line	Treatment	Measured Effect	Quantitative Change	Reference
Jeg3 Choriocarcinoma	p97/VCP siRNA	Apoptosis	Significant increase in apoptotic cells	[15]
HCT116 Colon Cancer	p97/VCP Knockdown	ATF3/DDIT3 (CHOP) Expression	>10-fold increase	[24]
U-2 OS Osteosarcoma	p97/VCP siRNA	F-actin Formation	Significant increase in F-actin fibers	[25]
HeLa Cells	p97/VCP siRNA + Starvation	LC3-II Degradation (Autophagic Flux)	LC3-II remained stable (flux blocked) vs. degradation in control	[21]

These data illustrate the profound impact of p97/VCP depletion on fundamental cellular processes, leading to ER stress, apoptosis, and disruption of autophagy.

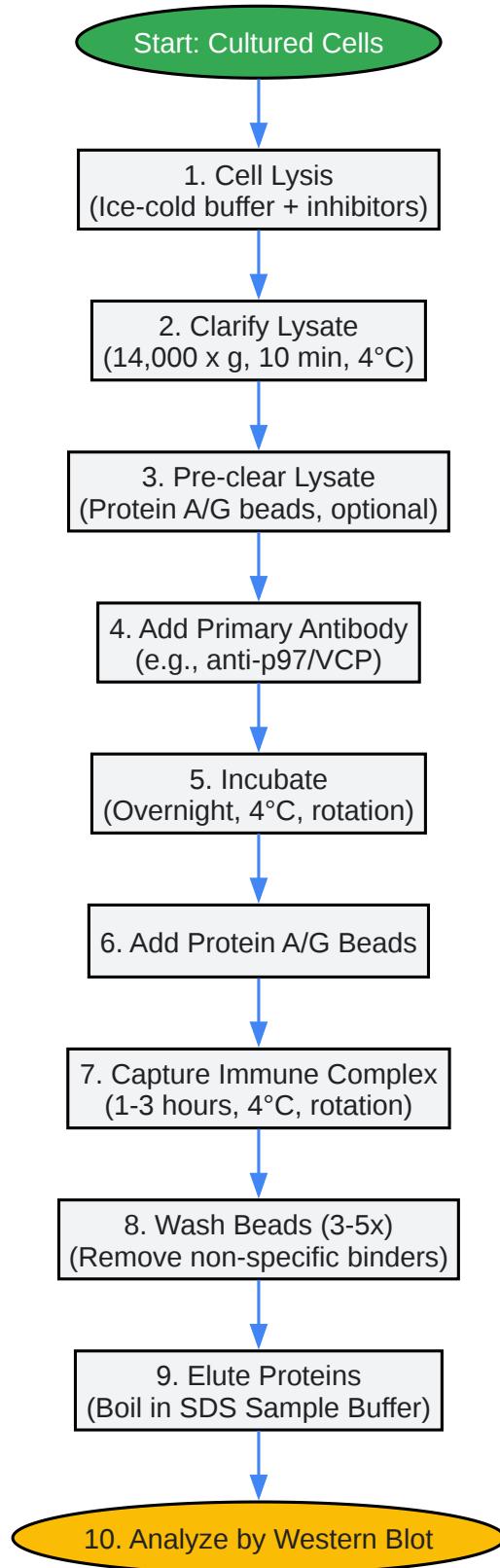
Detailed Experimental Protocols

The following protocols are foundational for investigating the roles of p97/VCP in cellular signaling.

Protocol: Immunoprecipitation (IP) of p97/VCP and Interacting Proteins

This protocol is designed to isolate p97/VCP and its binding partners from cell lysates for subsequent analysis by Western blotting.

Materials:


- Cell culture plates (10 cm)
- Ice-cold Phosphate Buffered Saline (PBS)
- Ice-cold Cell Lysis Buffer (e.g., RIPA or a non-denaturing buffer like 50mM Tris-HCl pH 7.4, 150mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.
- Primary antibody for IP (e.g., anti-p97/VCP)
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer (same as lysis buffer, may be more or less stringent)
- SDS-PAGE Sample Buffer (e.g., 3X or 4X Laemmli buffer)

Procedure:

- Cell Lysis:
 - Wash cultured cells (e.g., $\sim 1 \times 10^7$ cells per 10 cm plate) twice with ice-cold PBS.[\[26\]](#)
 - Add 0.5-1.0 mL of ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.[\[13\]](#)
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Sonicate the lysate briefly on ice (e.g., three 5-second pulses) to shear DNA and ensure complete lysis.[13]
- Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13]
- Transfer the clear supernatant to a new tube. This is the whole-cell lysate. Determine protein concentration using a BCA or Bradford assay.
- Immunoprecipitation:
 - (Optional Pre-clearing) To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to ~500-1000 µg of lysate. Incubate with gentle rotation for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.[13][18]
 - Add the primary antibody (e.g., 1-10 µg of anti-p97/VCP, optimal amount should be titrated) to the pre-cleared lysate.[18]
 - Incubate with gentle rotation for 2 hours to overnight at 4°C.[13]
 - Add 20-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
 - Incubate with gentle rotation for an additional 1-3 hours at 4°C.[13]
- Washing and Elution:
 - Pellet the beads by centrifugation (~1,000 x g for 30 seconds) or using a magnetic rack.[5][18]
 - Carefully aspirate and discard the supernatant.
 - Wash the beads 3-5 times with 500 µL of cold lysis buffer or wash buffer.[13][26] After the final wash, remove all residual buffer.
 - Resuspend the bead pellet in 20-40 µL of 3X SDS sample buffer.[13]
 - Boil the sample at 95-100°C for 5 minutes to elute proteins and denature them.

- Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

[Click to download full resolution via product page](#)

Workflow for p97/VCP Immunoprecipitation.

Protocol: In Vitro ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by purified p97/VCP protein, which is essential for characterizing its enzymatic function and the effect of inhibitors.

Materials:

- Purified recombinant p97/VCP protein
- ATPase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 3 mM MgCl₂, 1 mM TCEP) [\[27\]](#)
- ATP solution (high purity)
- Phosphate detection reagent (e.g., BIOMOL Green or a luciferase-based kit like Kinase-Glo)
- 96-well microplate (white or clear, depending on detection method)
- Plate reader (for absorbance, fluorescence, or luminescence)

Procedure:

- Reaction Setup:
 - In a 96-well plate, prepare reaction mixtures. A typical 50 µL reaction might contain:
 - 40 µL of a solution with ATPase Assay Buffer and a defined concentration of purified p97/VCP (e.g., 30 nM hexamer).[\[27\]](#)
 - Optionally, include cofactors (e.g., 150 nM UFD1/NPL4) or test compounds (inhibitors).[\[27\]](#)
 - Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[\[27\]](#)
- Initiating the Reaction:

- Start the reaction by adding 10 μ L of ATP solution to each well to reach a final desired concentration (e.g., Km is \sim 0.33 mM for WT p97).[4][27] Mix gently.
- Incubation and Measurement:
 - Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
 - Stop the reaction and measure the amount of inorganic phosphate (Pi) released or the amount of ATP remaining.
 - For BIOMOL Green: Add the reagent and measure absorbance at \sim 620 nm after color development. Create a standard curve with known phosphate concentrations to quantify Pi.
 - For Kinase-Glo: Add the reagent, which measures remaining ATP via a luciferase reaction. Incubate for 10 minutes in the dark and measure luminescence. The signal is inversely proportional to ATPase activity.
- Data Analysis:
 - Calculate the specific activity (e.g., nmol of Pi released per minute per mg of enzyme) or determine the IC₅₀ value for inhibitors by plotting activity versus inhibitor concentration.

Protocol: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated and how p97/VCP might affect this process or its outcome.

Materials:

- Recombinant E1 activating enzyme
- Recombinant E2 conjugating enzyme (specific to the E3 being used)
- Recombinant E3 ligase
- Recombinant Ubiquitin

- Substrate protein of interest
- 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
- ATP solution (10 mM)

Procedure:

- Reaction Assembly:
 - In a microcentrifuge tube, assemble the reaction on ice. For a 50 µL total volume:
 - 5 µL 10X Ubiquitination Buffer
 - 5 µL 10 mM ATP
 - Recombinant E1 (e.g., 50-100 nM)
 - Recombinant E2 (e.g., 0.2-1 µM)
 - Recombinant E3 (e.g., 0.1-0.5 µM)
 - Recombinant Ubiquitin (e.g., 5-10 µg)
 - Substrate protein
 - ddH₂O to 50 µL
 - Include control reactions omitting E1, E3, or ATP to ensure the reaction is specific.
- Incubation:
 - Incubate the reaction mixture at 37°C for 60-90 minutes.
- Termination and Analysis:
 - Stop the reaction by adding 2X SDS-PAGE sample buffer.
 - Boil the samples for 5 minutes.

- Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the substrate protein or an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or laddering pattern indicative of polyubiquitination.

Conclusion and Future Directions

p97/VCP is a master regulator of protein homeostasis, positioned at the crossroads of cellular signaling. Its essential roles in the NF-κB, MAPK, ER stress, and autophagy pathways underscore its importance in both normal physiology and disease. The development of potent and specific inhibitors has not only provided powerful tools to dissect these complex pathways but also opened promising avenues for therapeutic intervention, particularly in oncology. Future research will likely focus on elucidating the context-dependent functions of p97/VCP, driven by its diverse array of cofactors, and on developing next-generation inhibitors that can selectively target specific p97 complexes or functions to maximize therapeutic efficacy while minimizing off-target toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [pubs.acs.org](#) [pubs.acs.org]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 12. VCP (p97) Regulates NFKB Signaling Pathway, Which Is Important for Metastasis of Osteosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [ulab360.com](#) [ulab360.com]
- 14. Inhibition of VCP modulates NF- κ B signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [researchgate.net](#) [researchgate.net]
- 16. [profiles.wustl.edu](#) [profiles.wustl.edu]
- 17. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [scbt.com](#) [scbt.com]
- 19. Inhibition of VCP modulates NF- κ B signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation | Aging [aging-us.com]
- 20. [researchgate.net](#) [researchgate.net]
- 21. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 22. [mdpi.com](#) [mdpi.com]
- 23. [researchgate.net](#) [researchgate.net]
- 24. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [researchgate.net](#) [researchgate.net]
- 26. [usbio.net](#) [usbio.net]
- 27. [pnas.org](#) [pnas.org]
- To cite this document: BenchChem. [The Role of AAA-ATPase p97/VCP in Cellular Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12412625#aaa-10-role-in-cellular-signaling-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com